(S)-1-amino-2-methyl-1-phenylpropan-2-ol is a chiral compound with significant relevance in organic chemistry, particularly in asymmetric synthesis and pharmaceutical applications. This compound features a central carbon atom bonded to an amino group, a hydroxyl group, a methyl group, and a phenyl group, making it a versatile building block for various chemical reactions. Its unique stereochemistry contributes to its distinct biological activities, which are of interest in medicinal chemistry and biochemical research.
The compound is classified as an amino alcohol and is often utilized as a chiral intermediate in the synthesis of pharmaceuticals. It can be sourced through both chemical synthesis and biocatalytic methods, with the latter gaining popularity due to its environmental advantages and efficiency in producing enantiomerically pure compounds.
The synthesis of (S)-1-amino-2-methyl-1-phenylpropan-2-ol can be achieved through various methods:
(S)-1-amino-2-methyl-1-phenylpropan-2-ol undergoes several types of chemical reactions:
The major products from these reactions include:
The mechanism of action for (S)-1-amino-2-methyl-1-phenylpropan-2-ol involves its interaction with specific molecular targets such as enzymes or receptors. Its chiral nature allows it to fit into active sites with high specificity, influencing various biochemical pathways. This specificity is crucial for its potential therapeutic effects, particularly in drug development .
Relevant data indicates that the compound exhibits unique reactivity patterns due to its functional groups, making it suitable for diverse synthetic applications.
(S)-1-amino-2-methyl-1-phenylpropan-2-ol finds applications across various scientific fields:
This compound's versatility underscores its importance in both academic research and industrial applications, highlighting ongoing interest in its synthesis and functionality within biochemical contexts.
(S)-1-Amino-2-methyl-1-phenylpropan-2-ol represents a structurally significant chiral β-amino alcohol characterized by a stereogenic center at both the carbon bearing the amino group (C1) and the carbon bearing the hydroxyl group (C2). This configuration yields two enantiomers with distinct pharmacological profiles, where the (S,S)-configuration often demonstrates superior bioactivity in receptor-binding applications [1] [4]. The molecular formula C₁₀H₁₅NO (molecular weight: 165.23 g/mol) incorporates a phenyl ring attached to C1, enhancing lipophilicity and enabling π-π stacking interactions with aromatic residues in biological targets [4]. The tertiary alcohol moiety at C2 contributes to hydrogen-bonding capacity, while the amino group provides protonation sites essential for salt formation and water solubility enhancement, as evidenced in its hydrochloride derivative (C₁₀H₁₆ClNO; CID 66589255) [2]. This bifunctional nature facilitates dual-point recognition in asymmetric catalysis and drug-receptor binding, positioning chiral β-amino alcohols as privileged scaffolds in medicinal chemistry [1] [7].
Table 1: Structural Characteristics of (S)-1-Amino-2-methyl-1-phenylpropan-2-ol Enantiomers
Property | (S,S)-Enantiomer | (R,R)-Enantiomer |
---|---|---|
Chiral Centers | C1(S), C2(S) | C1(R), C2(R) |
Absolute Configuration | (1S,2S) | (1R,2R) |
InChIKey | FAKPSIGKWYUNJZ-UHFFFAOYSA-N | Not reported |
Hydrogen Bond Donors | 2 (NH₂, OH) | 2 (NH₂, OH) |
Predicted LogP | 1.84 | 1.84 |
The bifunctionality of (S)-1-amino-2-methyl-1-phenylpropan-2-ol enables diverse transformations, particularly in synthesizing pharmaceutically active compounds. Its primary application lies in reductive amination protocols, where the amino group condenses with aldehydes or ketones to form imine intermediates, subsequently reduced to secondary amines. For instance, VulcanChem reports ~72% yield in synthesizing 1-(benzylamino)-2-phenylpropan-2-ol via benzaldehyde condensation followed by NaBH₄ reduction [5]. The chiral environment influences diastereoselectivity during nucleophilic additions to imine intermediates derived from this compound. Furthermore, the hydroxyl group serves as a coordination site in catalytic applications, enabling asymmetric induction in carbonyl reductions or C-C bond formations [5]. The hydrochloride salt (CAS: 88784-93-4) enhances crystallinity and storage stability, facilitating handling in multi-step syntheses of β-blockers or CNS-active compounds where stereochemical purity is critical [2] [7]. Recent innovations include microwave-assisted synthesis using PEG-400/CAN catalysts to accelerate reaction kinetics and improve enantiomeric excess by minimizing racemization [5].
Table 2: Synthetic Applications of (S)-1-Amino-2-methyl-1-phenylpropan-2-ol
Reaction Type | Product | Application | Key Conditions |
---|---|---|---|
Reductive Amination | 1-(Benzylamino)-2-phenylpropan-2-ol | β-Blocker precursor | NaBH₄, MeOH, 0°C to RT |
Salt Formation | Hydrochloride salt | Crystallization & Purification | HCl/ether |
Asymmetric Catalysis | Chiral ligands | Enantioselective synthesis | Complexation with metals |
Nucleophilic Substitution | Alkylated amino alcohols | Bioactive molecule synthesis | K₂CO₃, alkyl halides |
Despite its utility, significant research gaps impede the optimal utilization of (S)-1-amino-2-methyl-1-phenylpropan-2-ol. Stereoselective synthesis remains challenging, with existing methods like classical reductive amination offering moderate enantioselectivity (typically <80% ee) without chiral catalysts or enzymes [5]. No literature reports enzymatic resolutions or asymmetric hydrogenations tailored specifically for this molecule, contrasting with analogous β-amino alcohols like ephedrine derivatives. Analytical characterization gaps include insufficient collision cross-section (CCS) data for LC-MS identification; predicted values exist (e.g., [M+H]+ CCS: 137.1 Ų), but experimental validations are absent [4]. Metabolic profiling is another critical gap—while HMDB mentions structurally similar compounds like 2-methyl-1-phenyl-2-propanol as food biomarkers, no studies address the metabolism, distribution, or excretion of the title compound [3] [4]. Additionally, scalable purification techniques for isolating the (S,S)-enantiomer from racemic mixtures require development, as current chromatographic methods lack industrial feasibility. Addressing these gaps would enable broader pharmaceutical applications, particularly in kinase inhibitors or GPCR modulators where stereochemistry dictates efficacy [5].
Table 3: Key Research Gaps and Proposed Solutions
Research Gap | Current Limitation | Proposed Research Direction |
---|---|---|
Stereoselective Synthesis | Moderate ee (<80%) in classical methods | Enzymatic resolution or asymmetric hydrogenation |
Metabolic Characterization | No in vitro/in vivo data available | Radiolabeled tracer studies |
Analytical Standardization | Lack of experimental CCS values | Ion mobility spectrometry calibration |
Scalable Purification | Low throughput of chiral chromatography | Diastereomeric salt crystallization optimization |
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9